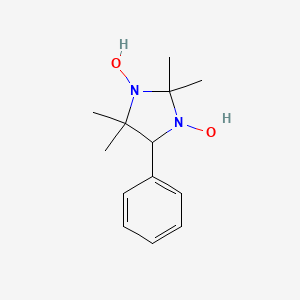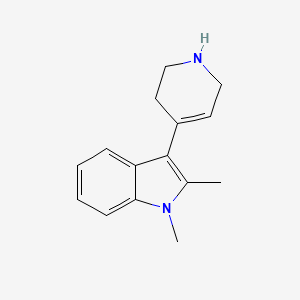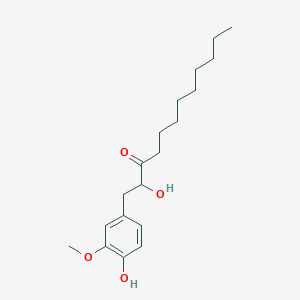![molecular formula C6H9NO4 B14247822 2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)- CAS No. 503001-47-6](/img/structure/B14247822.png)
2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)- is a compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)- typically involves the cyclization of β-amino alcohols with carbonyl compounds. One common method is the reaction of β-amino alcohols with phosgene or its derivatives, which leads to the formation of the oxazolidinone ring . Another approach involves the asymmetric hydrogenation of 2-oxazolones using ruthenium (II)–NHC-catalyzed reactions, which provides high enantioselectivity and yields .
Industrial Production Methods
Industrial production of oxazolidinones often employs scalable and efficient synthetic routes. The use of chiral auxiliaries, such as Evans’ chiral auxiliaries, is common in industrial settings to ensure high stereoselectivity in the final product . Additionally, the use of transition metal-catalyzed reactions, such as those involving ruthenium catalysts, allows for the large-scale production of enantioenriched oxazolidinones .
化学反応の分析
Types of Reactions
2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert oxazolidinones to their corresponding amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction reactions produce amino alcohols .
科学的研究の応用
2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)- has several scientific research applications:
作用機序
The mechanism of action of 2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)- involves the inhibition of bacterial protein synthesis. This compound binds to the bacterial ribosome and prevents the formation of the initiation complex, thereby inhibiting the early stages of protein synthesis . This mechanism is distinct from other protein synthesis inhibitors and contributes to its effectiveness against resistant bacterial strains .
類似化合物との比較
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a similar mechanism of action.
Sutezolid: An oxazolidinone derivative under investigation for its potential use in treating tuberculosis.
Uniqueness
2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)- is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other oxazolidinones . Its high enantioselectivity and potential for use as a chiral auxiliary also distinguish it from other compounds in this class .
特性
CAS番号 |
503001-47-6 |
|---|---|
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC名 |
[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl acetate |
InChI |
InChI=1S/C6H9NO4/c1-4(8)10-2-5-3-11-6(9)7-5/h5H,2-3H2,1H3,(H,7,9)/t5-/m0/s1 |
InChIキー |
PYGFRLHVPKAVGF-YFKPBYRVSA-N |
異性体SMILES |
CC(=O)OC[C@H]1COC(=O)N1 |
正規SMILES |
CC(=O)OCC1COC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)



![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)
![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)


![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

